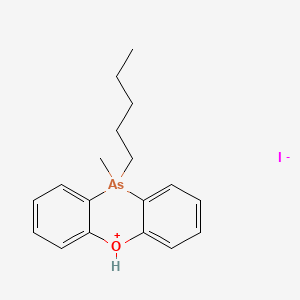![molecular formula C16H14ClNO2 B14583567 (5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone CAS No. 61554-23-2](/img/structure/B14583567.png)
(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with an epoxide-containing amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro-substituted phenyl ring and methanone group also contribute to the compound’s reactivity and interactions with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Epoxide-containing compounds: Widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both an oxirane and a chloro-substituted phenyl ring makes it a versatile compound for various chemical and biological studies .
Eigenschaften
CAS-Nummer |
61554-23-2 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
[5-chloro-2-(oxiran-2-ylmethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClNO2/c17-12-6-7-15(18-9-13-10-20-13)14(8-12)16(19)11-4-2-1-3-5-11/h1-8,13,18H,9-10H2 |
InChI-Schlüssel |
IGPXREJQDFDEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

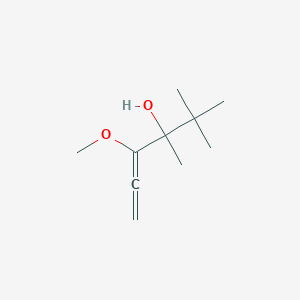
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
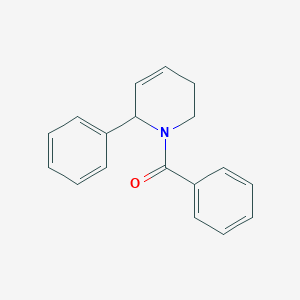

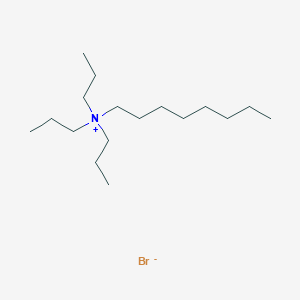

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
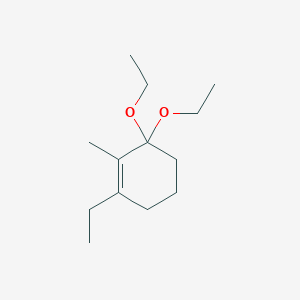
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
